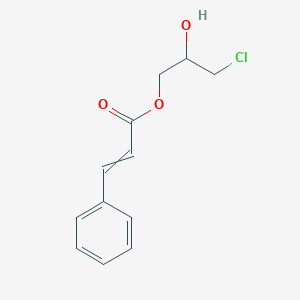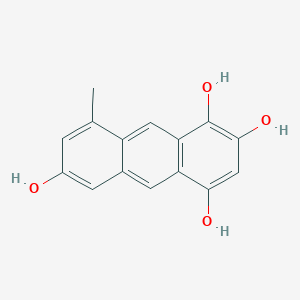
8-Methylanthracene-1,2,4,6-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylanthracene-1,2,4,6-tetrol is a chemical compound derived from anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique structure, which includes a methyl group and four hydroxyl groups attached to the anthracene core. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylanthracene-1,2,4,6-tetrol typically involves multiple steps, starting with the functionalization of anthracene. Common methods include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes
Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale oxidation processes. For instance, the oxidation of 8-methylanthracene can be carried out using strong oxidizing agents under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Methylanthracene-1,2,4,6-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Anthraquinones.
Reduction: Dihydroanthracenes.
Substitution: Halogenated, nitrated, and sulfonated anthracenes.
Scientific Research Applications
8-Methylanthracene-1,2,4,6-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials
Mechanism of Action
The mechanism of action of 8-Methylanthracene-1,2,4,6-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The aromatic core allows for π-π stacking interactions, which are important in its applications in materials science .
Comparison with Similar Compounds
Anthracene: The parent compound, lacking the methyl and hydroxyl groups.
9,10-Dimethylanthracene: A derivative with methyl groups at different positions.
1,2,3,4-Tetrahydroanthracene: A reduced form of anthracene.
Uniqueness: 8-Methylanthracene-1,2,4,6-tetrol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interactions .
Properties
CAS No. |
110348-06-6 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
8-methylanthracene-1,2,4,6-tetrol |
InChI |
InChI=1S/C15H12O4/c1-7-2-9(16)3-8-4-11-12(5-10(7)8)15(19)14(18)6-13(11)17/h2-6,16-19H,1H3 |
InChI Key |
KWCSXRYRYOFHPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC3=C(C=C12)C(=C(C=C3O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


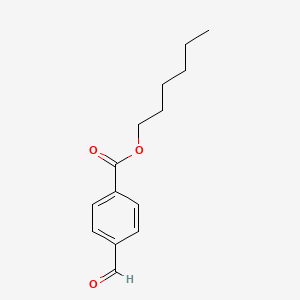
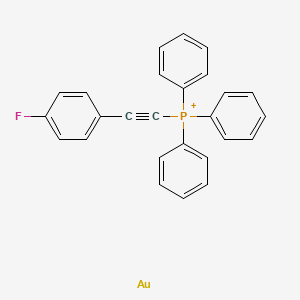
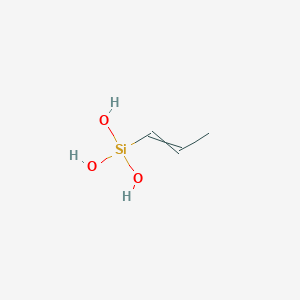

![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
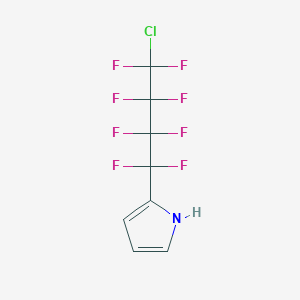
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
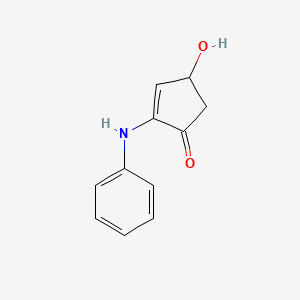
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
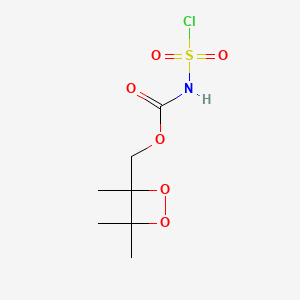
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
